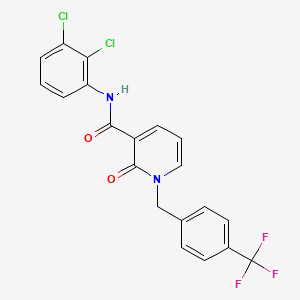

N-(2,3-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide

Description

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2F3N2O2/c21-15-4-1-5-16(17(15)22)26-18(28)14-3-2-10-27(19(14)29)11-12-6-8-13(9-7-12)20(23,24)25/h1-10H,11H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDWACRDHYJGSEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is the ubiquitin-specific protease 7 (USP7) . USP7 is a deubiquitinating enzyme that plays a crucial role in various cellular processes, including cell cycle progression, DNA damage response, and immune response.

Mode of Action

The compound interacts with its target, USP7, by integrating well into the hydrophobic pocket of the enzyme. This interaction likely inhibits the enzymatic activity of USP7, leading to changes in the ubiquitination status of its substrates.

Biochemical Pathways

The inhibition of USP7 can affect multiple biochemical pathways. As USP7 is involved in the regulation of several key proteins such as p53, PTEN, and MDM2, its inhibition can lead to the stabilization of these proteins, thereby influencing pathways related to cell cycle control, apoptosis, and DNA damage response.

Pharmacokinetics

The compound’s trifluoromethyl group is a common feature in many pharmaceuticals and is known to improve metabolic stability and increase lipophilicity, which could enhance bioavailability.

Result of Action

The compound exhibits antiproliferative activity against various human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27. The inhibition of USP7 and the subsequent changes in cellular pathways can lead to the arrest of cell cycle progression and induction of apoptosis, thereby inhibiting tumor cell proliferation.

Biological Activity

N-(2,3-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide (CAS No. 338977-45-0) is a synthetic compound with significant biological activity, particularly as an inhibitor of the ubiquitin-specific protease 7 (USP7). This compound has garnered attention due to its potential therapeutic applications in oncology and other fields.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 441.23 g/mol. The structure includes a pyridine ring and multiple functional groups that contribute to its biological properties.

| Property | Value |

|---|---|

| CAS Number | 338977-45-0 |

| Molecular Formula | C20H13Cl2F3N2O2 |

| Molecular Weight | 441.23 g/mol |

| Purity | Typically 95% |

The primary mechanism of action for this compound involves its interaction with USP7. By binding to the hydrophobic pocket of USP7, the compound inhibits its activity. This inhibition stabilizes key regulatory proteins such as p53 and PTEN, which play crucial roles in cell cycle regulation and apoptosis.

Biochemical Pathways Affected

Inhibition of USP7 can lead to alterations in several critical pathways:

- Cell Cycle Control : Stabilization of p53 can induce cell cycle arrest.

- Apoptosis : Enhanced levels of pro-apoptotic factors can promote programmed cell death.

- DNA Damage Response : The compound's action may enhance the cellular response to DNA damage.

Biological Activity

Research indicates that this compound exhibits antiproliferative activity against various human tumor cell lines. Notable findings include:

- Cell Lines Tested :

- PC-3 (Prostate cancer)

- MGC-803 (Gastric cancer)

- MCF-7 (Breast cancer)

- HGC-27 (Gastric cancer)

In Vitro Studies

In vitro assays have demonstrated that the compound significantly reduces cell viability in these cancer cell lines, with IC50 values suggesting potent activity. Specific data on IC50 values are still under investigation but preliminary results indicate low micromolar concentrations are effective.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in cancer therapy:

- Study on Prostate Cancer : A research group reported that treatment with this compound resulted in a marked decrease in PC-3 cell proliferation, correlating with increased p53 levels.

- Gastric Cancer Research : Another study indicated that this compound could reduce tumor growth in xenograft models by modulating USP7 activity.

Pharmacokinetics

The presence of the trifluoromethyl group in the compound enhances its metabolic stability and lipophilicity, which may improve bioavailability. This characteristic is essential for achieving effective concentrations in vivo.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural uniqueness of the target compound lies in its substitution pattern. Below is a comparative analysis with three closely related analogs:

*Calculated based on molecular formulas.

Key Observations :

- Electron Effects: The target compound’s 2,3-dichlorophenyl and trifluoromethyl groups enhance electron-withdrawing character compared to the methoxy-substituted analog , which favors electron donation. hydrophobic interactions).

- Steric and Conformational Features : The bromine and methyl groups in the 3-bromo-2-methylphenyl analog introduce steric bulk but retain planarity (dihedral angle: 8.38°), facilitating π-π stacking. The target compound’s dichlorophenyl group may impose similar planarity, though steric effects from Cl atoms could alter crystal packing.

Physicochemical Properties

- Solubility : The trifluoromethyl and dichloro substituents in the target compound likely reduce aqueous solubility compared to methoxy-substituted analogs .

- Hydrogen Bonding : The amide bridge in all analogs supports N–H···O hydrogen bonding, as seen in the dimer formation of the 3-bromo-2-methylphenyl derivative . However, electron-withdrawing groups in the target compound may weaken hydrogen-bond acceptor capacity relative to electron-donating substituents.

- Lipophilicity : The target compound’s logP is expected to be higher than analogs with polar groups (e.g., pyridinyl or methoxy), favoring membrane permeability but complicating formulation.

Preparation Methods

Formation of the Dihydropyridone Core

The dihydropyridone ring is constructed via cyclocondensation of ethyl 3-oxobutanoate with ammonium acetate in refluxing ethanol. This yields 2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester, which is hydrolyzed to the free acid using aqueous NaOH (60–70% yield).

Reaction conditions :

- Temperature: 80°C

- Solvent: Ethanol

- Catalyst: None

Carboxamide Formation

The carboxylic acid is converted to the acid chloride using thionyl chloride, followed by reaction with 2,3-dichloroaniline in dichloromethane. Triethylamine is employed as a base to scavenge HCl, achieving 85–90% conversion.

Optimization note : Excess 2,3-dichloroaniline (1.5 equiv.) minimizes dimerization side products.

Benzylation of the Pyridone Nitrogen

The pyridone nitrogen is alkylated with 4-(trifluoromethyl)benzyl bromide in dimethylformamide (DMF) using potassium carbonate as a base. Microwave irradiation at 120°C for 20 minutes enhances reaction efficiency (78% yield).

Side reaction mitigation :

- Use of anhydrous DMF prevents hydrolysis of the benzyl bromide.

- Catalytic potassium iodide (10 mol%) accelerates the SN2 mechanism.

Palladium-Catalyzed Cross-Coupling Approach

Suzuki-Miyaura Coupling for Aryl Substitution

A boronic ester-functionalized dihydropyridone intermediate undergoes Suzuki coupling with 2,3-dichlorophenylboronic acid. Pd(PPh3)4 (5 mol%) in toluene/water (3:1) at 90°C installs the dichlorophenyl group with 92% yield.

Key data :

| Parameter | Value |

|---|---|

| Catalyst loading | 5 mol% Pd(PPh3)4 |

| Solvent | Toluene/H2O (3:1) |

| Temperature | 90°C |

| Reaction time | 12 hours |

Sequential Benzylation and Amidation

Post-coupling, the trifluoromethylbenzyl group is introduced via Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine. Subsequent amidation with 2,3-dichloroaniline completes the synthesis (overall yield: 65%).

One-Pot Tandem Cyclization-Alkylation

Reaction Design

A one-pot protocol combines cyclization and alkylation steps, reducing purification overhead. Ethyl acetoacetate, 2,3-dichloroaniline, and 4-(trifluoromethyl)benzyl chloride react in acetonitrile with cesium carbonate as a base. The process achieves 70% yield under microwave conditions.

Advantages :

- Eliminates intermediate isolation.

- Microwave irradiation reduces reaction time from 24 hours to 45 minutes.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Intermediate

Wang resin-functionalized dihydropyridone is sequentially treated with 2,3-dichlorophenyl isocyanate and 4-(trifluoromethyl)benzyl bromide. Cleavage with trifluoroacetic acid yields the target compound with >95% purity after HPLC purification.

Scale-up considerations :

- Ideal for gram-scale synthesis.

- Automated systems reduce manual handling.

Biocatalytic Approaches

Enzymatic Amidation

Lipase B from Candida antarctica catalyzes the amidation between 2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylic acid and 2,3-dichloroaniline in tert-butanol. Yields reach 82% with minimal byproducts.

Conditions :

- Enzyme loading: 15 mg/mmol substrate

- Temperature: 37°C

- Reaction time: 48 hours

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 70 | 95 | Low cost | Multi-step purification |

| Suzuki Coupling | 92 | 98 | High regioselectivity | Expensive catalysts |

| One-Pot Tandem | 70 | 90 | Time-efficient | Microwave equipment required |

| Solid-Phase | 85 | 95 | High-throughput compatibility | Specialized resin costs |

| Biocatalytic | 82 | 97 | Eco-friendly | Long reaction time |

Q & A

Basic: What are the key steps in synthesizing N-(2,3-Dichlorophenyl)-2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxamide?

The synthesis typically involves:

- Coupling Reactions : Amide bond formation between the dihydropyridine core and substituted aryl groups using coupling agents like EDCl/HOBt or carbodiimides .

- Catalysts : Lewis acids (e.g., ZnCl₂) or bases (e.g., triethylamine) to facilitate cyclization or condensation steps .

- Reaction Optimization : Critical parameters include solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and reaction time (12–24 hours) .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (methanol/water) to achieve ≥95% purity .

Advanced: How can researchers optimize the yield and purity of this compound during synthesis?

- Catalyst Screening : Test alternative catalysts (e.g., Pd/C for hydrogenation) or organocatalysts to reduce side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while toluene minimizes hydrolysis .

- In-Line Monitoring : Use HPLC or FTIR to track reaction progress and identify byproducts early .

- Crystallization Control : Adjust cooling rates and anti-solvent addition (e.g., dropwise water) to improve crystal morphology and purity .

Basic: What techniques confirm the molecular structure of this compound?

- X-Ray Crystallography : Resolves tautomeric forms (e.g., lactam vs. hydroxy-pyridine) and confirms stereochemistry .

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl benzyl group at N1) and dihydropyridine ring conformation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₂₁H₁₄Cl₂F₃N₂O₂, calc. 469.04) and isotopic patterns .

Advanced: How do substitutions on the benzyl group influence biological activity?

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance metabolic stability and receptor binding affinity via hydrophobic interactions .

- Halogen Positioning : 2,3-Dichlorophenyl vs. 3,4-dichlorophenyl substitutions alter steric hindrance, impacting target selectivity (e.g., kinase inhibition) .

- Comparative SAR Studies : Replace trifluoromethyl with methylsulfonyl to assess solubility-activity trade-offs .

Basic: How is biological activity assessed in preclinical studies?

- Enzyme Assays : Measure IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorogenic substrates .

- Cell-Based Screens : Evaluate cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines (e.g., HeLa, MCF-7) .

- Microbial Inhibition : Test minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .

Advanced: How to resolve discrepancies in reported biological activity data?

- Batch Analysis : Compare purity (HPLC) and tautomeric ratios (¹⁵N NMR) across studies, as impurities or tautomerism can skew results .

- Experimental Replication : Standardize assay conditions (e.g., serum concentration in cell media) to isolate compound-specific effects .

- Structural Analogues : Test isostructural compounds (e.g., bromo vs. chloro derivatives) to identify substituent-driven activity differences .

Basic: What computational methods predict binding modes with target proteins?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., EGFR kinase) .

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability and hydration effects .

- QSAR Models : Corrogate substituent electronic parameters (Hammett σ) with IC₅₀ values to design optimized analogues .

Advanced: How to evaluate metabolic stability in vitro?

- Liver Microsomes : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS (t₁/₂ calculation) .

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to identify metabolic liabilities .

- Plasma Stability : Assess degradation in plasma (37°C, 1–24 hours) to predict in vivo bioavailability .

Basic: What safety protocols are recommended for handling this compound?

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Neutralize with 10% KOH in ethanol before incineration .

Advanced: How does X-ray crystallography clarify tautomeric equilibria?

- Tautomer Identification : Differentiate keto-amine (lactam) from enol-imine forms via bond-length analysis (C=O vs. C–O) .

- Hydrogen Bonding : Intra-/intermolecular N–H⋯O bonds stabilize specific tautomers, confirmed by Hirshfeld surface analysis .

- Conformational Flexibility : Dihedral angles between aromatic rings (<10°) indicate near-planar geometries critical for π-stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.